![molecular formula C11H16S2 B14144834 [Bis(ethylsulfanyl)methyl]benzene CAS No. 7334-52-3](/img/structure/B14144834.png)
[Bis(ethylsulfanyl)methyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [Bis(ethylsulfanyl)methyl]benzene typically involves the electrophilic aromatic substitution of benzene with ethylsulfanyl groups. One common method is the reaction of benzene with ethylthiol in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and ensures a higher yield and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.
化学反応の分析
Types of Reactions
[Bis(ethylsulfanyl)methyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding thiols.
Substitution: The ethylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
科学的研究の応用
[Bis(ethylsulfanyl)methyl]benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of sulfur-containing pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of [Bis(ethylsulfanyl)methyl]benzene involves its interaction with molecular targets through its ethylsulfanyl groups. These groups can undergo oxidation or reduction, leading to the formation of reactive intermediates that can interact with biological molecules. The compound’s ability to form sulfoxides or sulfones is particularly relevant in its bioactivity, as these intermediates can disrupt cellular processes and exhibit antimicrobial effects.
類似化合物との比較
Similar Compounds
1,4-Bis(methylsulfanyl)benzene: Similar structure but with methylsulfanyl groups instead of ethylsulfanyl groups.
1,4-Bis(phenylsulfanyl)benzene: Contains phenylsulfanyl groups, leading to different chemical properties and reactivity.
1,4-Bis(butylsulfanyl)benzene: Features butylsulfanyl groups, resulting in variations in solubility and reactivity.
Uniqueness
[Bis(ethylsulfanyl)methyl]benzene is unique due to its specific substitution pattern and the presence of ethylsulfanyl groups. This gives it distinct chemical properties, such as its reactivity in oxidation and reduction reactions, and its potential applications in various fields. The ethylsulfanyl groups also impart unique solubility and stability characteristics compared to other similar compounds.
特性
CAS番号 |
7334-52-3 |
|---|---|
分子式 |
C11H16S2 |
分子量 |
212.4 g/mol |
IUPAC名 |
bis(ethylsulfanyl)methylbenzene |
InChI |
InChI=1S/C11H16S2/c1-3-12-11(13-4-2)10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3 |
InChIキー |
AIIGUIULOLNNLJ-UHFFFAOYSA-N |
正規SMILES |
CCSC(C1=CC=CC=C1)SCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-Fluorophenyl)-3-[4-(3-methoxyphenyl)piperidin-1-yl]pyrrolidine-2,5-dione](/img/structure/B14144763.png)
![[2-(3,5-Dimethylpyrazol-1-yl)cyclohexyl] 3-phenylpropanoate](/img/structure/B14144764.png)
![1-[6-Hydroxy-3,6-dimethyl-4-(3-nitrophenyl)-4,5,6,7-tetrahydro-2H-indazol-5-yl]ethanone](/img/structure/B14144766.png)
![2-[(2-Phenyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B14144783.png)
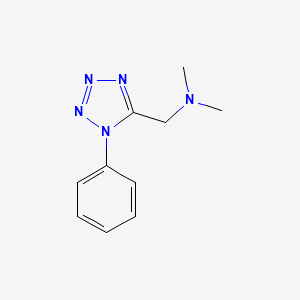
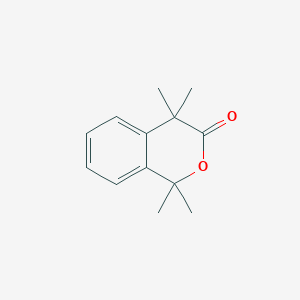


![3,4,5-trimethoxy-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B14144811.png)
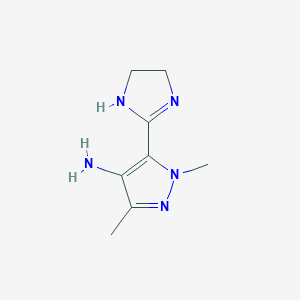
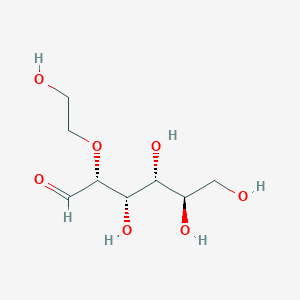
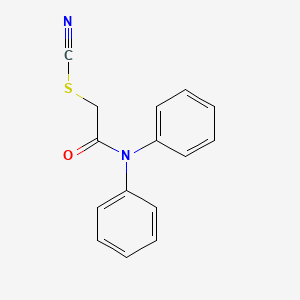

![1-chloro-4-{(2E)-2-[1-(pyridin-3-yl)ethylidene]hydrazinyl}phthalazine](/img/structure/B14144833.png)
